molecular formula C7H4F2N2 B1375991 2-Amino-3,4-difluorobenzonitrile CAS No. 1384265-40-0

2-Amino-3,4-difluorobenzonitrile

Cat. No.: B1375991
CAS No.: 1384265-40-0
M. Wt: 154.12 g/mol
InChI Key: JWKVPHWFIGYGRI-UHFFFAOYSA-N
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Description

2-Amino-3,4-difluorobenzonitrile: is an organic compound with the molecular formula C7H4F2N2 It is a derivative of benzonitrile, where the benzene ring is substituted with two fluorine atoms and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • From 3,4-difluorobenzonitrile:

      Starting Material: 3,4-difluorobenzonitrile

      Reagents: Ammonia

      Conditions: The reaction is typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.

      Reaction: The amino group is introduced via nucleophilic substitution of the fluorine atoms by ammonia.

  • From 3,4-dichlorobenzonitrile:

      Starting Material: 3,4-dichlorobenzonitrile

      Reagents: Potassium fluoride, bis-(N,N’-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt (phase transfer catalyst), reducing agent, dispersing agent.

      Conditions: The reaction is conducted at lower temperatures with a short reaction time.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

  • Nucleophilic Substitution:

      Reagents: Ammonia, primary amines

      Conditions: Mild temperatures

      Products: Substituted benzonitriles

  • Oxidation:

      Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate

      Conditions: Varies depending on the oxidizing agent

      Products: Oxidized derivatives of 2-amino-3,4-difluorobenzonitrile

  • Reduction:

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride

      Conditions: Typically carried out in an inert atmosphere

      Products: Reduced derivatives of this compound

Common Reagents and Conditions:

    Nucleophilic Substitution: Ammonia, primary amines, mild temperatures

    Oxidation: Hydrogen peroxide, potassium permanganate, varying conditions

    Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere

Major Products:

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the development of new materials with unique properties.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry:

Mechanism of Action

The mechanism of action of 2-amino-3,4-difluorobenzonitrile involves its interaction with specific molecular targets. The amino and fluorine substituents on the benzene ring influence its reactivity and binding affinity to various biological molecules. The compound can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, which contribute to its biological activity .

Comparison with Similar Compounds

  • 2-Amino-4,6-difluorobenzonitrile
  • 2-Amino-3,5-difluorobenzonitrile
  • 2-Amino-3,4-dichlorobenzonitrile

Comparison:

Properties

IUPAC Name

2-amino-3,4-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKVPHWFIGYGRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384265-40-0
Record name 2-Amino-3,4-difluorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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